11-脱水-16-氧代阿利索 A

描述

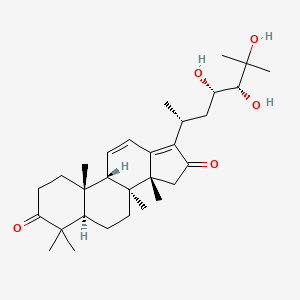

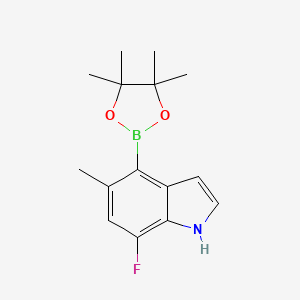

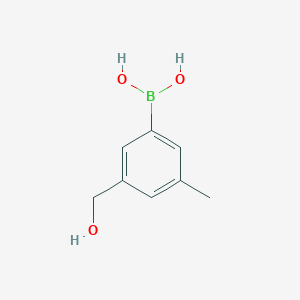

11-Anhydro-16-oxoalisol A, also known as 16-oxoalisol A, is a naturally occurring sesquiterpene lactone found in plants from the Isolongifolene family. It has been isolated from the essential oils of the leaves and flowers of the Isolongifolene species, as well as from the essential oils of some other species of plants. The chemical structure of 11-Anhydro-16-oxoalisol A consists of a cyclopentane ring, an epoxide group, and an α-hydroxy group. It is a colorless crystalline solid with a melting point of 111-112 °C.

科学研究应用

复杂非酸酐合成的仿生方法

- Sulikowski、Agnelli和Corbett(2000)的研究讨论了CP-225,917的生物合成建议,涉及C(16)酸酐的二聚化。该过程与理解11-脱水-16-氧代阿利索 A等复杂结构的合成相关,并提供了对聚酮或脂肪酸合酶途径中的模板效应的见解 (Sulikowski, Agnelli, & Corbett, 2000).

碳-11 放射化学进展

- Allard等人(2008)详细阐述了碳-11在正电子发射断层扫描(PET)中的应用,强调了其在合成11-脱水-16-氧代阿利索 A等化合物的放射性标记版本中的作用。这项研究突出了碳-11在追踪人体生化过程中的重要性,这对于理解此类复杂化合物的动态至关重要 (Allard等人,2008).

环境化学和氧化研究

- Llano和Eriksson(2004)对水溶液中核碱基的氧化途径的研究提供了一个框架,该框架可能与理解11-脱水-16-氧代阿利索 A等化合物的氧化行为有关,尤其是在生物背景下 (Llano & Eriksson, 2004).

催化应用

- Dionigi和Strasser(2016)讨论了使用NiFe基(氧)氢氧化物作为催化剂,这在探索11-脱水-16-氧代阿利索 A在各种化学反应中的催化应用时可能是相关的,特别是在非酸性电解液中 (Dionigi & Strasser, 2016).

了解环境样品中的氨氧化

- Purkhold等人(2000)提供了对氨氧化细菌的见解,这在环境研究中可能很重要,其中11-脱水-16-氧代阿利索 A可能在影响微生物群落或生物修复过程中发挥作用 (Purkhold等人,2000).

甾体药物的合成

- Yan等人(2005)描述了一种制备甾体药物的环保工艺,如果11-脱水-16-氧代阿利索 A用作类似化合物的合成中的中间体或起始原料,则该工艺可能具有相关性 (Yan等人,2005).

作用机制

Target of Action

This compound is a triterpenoid isolated from Alisma orientale , a plant known for its medicinal properties . .

Mode of Action

As a triterpenoid, it may interact with various cellular components and exert its effects through multiple pathways

Result of Action

Given its potential lipid-lowering effects , it may influence cellular lipid levels and related processes.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 11-Anhydro-16-oxoalisol A is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, cultivation substrate has been shown to influence the antioxidant activities and triterpenoid profiles of Ganoderma lucidum , suggesting that similar factors might also impact 11-Anhydro-16-oxoalisol A.

属性

IUPAC Name |

(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQUPZCFLHXEHV-UKRPUCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Anhydro-16-oxoalisol A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)

![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)